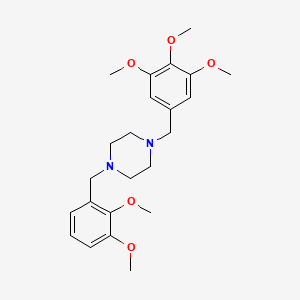

1-(2,3-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Description

1-(2,3-Dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a bis-benzylpiperazine derivative featuring methoxy substituents at distinct positions on its aromatic rings. The 2,3-dimethoxybenzyl group and the 3,4,5-trimethoxybenzyl moiety contribute to its unique electronic and steric properties, which influence its pharmacological behavior and synthetic accessibility. For instance, 1-(3,4,5-trimethoxybenzyl)piperazine dihydrochloride is prepared by reacting piperazine with 3,4,5-trimethoxybenzyl chloride under basic conditions . Such methods likely extend to the target compound, with adjustments for the 2,3-dimethoxybenzyl substituent.

Properties

IUPAC Name |

1-[(2,3-dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-26-19-8-6-7-18(22(19)29-4)16-25-11-9-24(10-12-25)15-17-13-20(27-2)23(30-5)21(14-17)28-3/h6-8,13-14H,9-12,15-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNBWCGDUWDYIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,3-dimethoxybenzyl chloride and 3,4,5-trimethoxybenzyl chloride.

Formation of Piperazine Derivative: The piperazine ring is introduced by reacting the benzyl chlorides with piperazine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The benzyl groups can be reduced to form the corresponding methyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl-substituted derivatives.

Substitution: Formation of alkyl-substituted derivatives.

Scientific Research Applications

1-(2,3-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.

Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: The compound is used in biochemical assays to study its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups on the benzyl rings can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. The piperazine ring provides structural rigidity, facilitating the proper orientation of the benzyl groups for optimal interaction with the target sites.

Comparison with Similar Compounds

1-(3,4,5-Trimethoxybenzyl)Piperazine Derivatives

- PAF-Antagonistic Activity: Compounds like 1-(6-methoxy-3,4-dihydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine exhibit platelet-activating factor (PAF) antagonism, with IC₅₀ values in the nanomolar range. Modifications to the acyl group (e.g., 3,4,5-trimethoxybenzoyl) enhance potency, as seen in compound 2g (IC₅₀ = 12 nM) .

- Antioxidant Potential: The 3,4,5-trimethoxybenzyl group is associated with radical scavenging activity, as demonstrated in thiosemicarbazide derivatives (DPPH IC₅₀ = 8.2 µM) .

1-(2,3,4-Trimethoxybenzyl)Piperazine Derivatives

- Hybrid Molecules : Sulfonamide-trimethoxybenzyl hybrids (e.g., 3a–c ) show dual activity in ischemia and infection management due to synergistic effects between the sulfonyl group and the trimethoxybenzyl moiety .

- Anticancer Applications : Trimetazidine-derived piperazines (e.g., 4b ) demonstrate cytotoxicity against cancer cell lines, with IC₅₀ values <10 µM .

Sigma-1 Receptor Agonists

- SA4503 : The analog 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine acts as a Sigma-1 receptor agonist (Ki = 17 nM), highlighting the importance of methoxy positioning for receptor binding .

Substituent Effects on Receptor Affinity

- Lipophilicity and 5-HT6/D2 Receptor Binding : Aryl-piperazines with lipophilic substituents (e.g., 2,3-dichlorophenyl) exhibit high affinity for 5-HT6 and D2 receptors (Ki < 50 nM). In contrast, less lipophilic groups (e.g., benzo[d]isothiazol-3-yl) reduce affinity by 10–100 fold .

- 5-HT7 Receptor Preference : Less lipophilic substituents are tolerated for 5-HT7 binding, suggesting divergent SAR trends across receptor subtypes .

Key Research Findings and Implications

Methoxy Positioning Dictates Activity : The 3,4,5-trimethoxybenzyl group enhances antioxidant and PAF-antagonistic activity, while 2,3-dimethoxy substitution may optimize receptor selectivity (e.g., Sigma-1) .

Hybrid Molecules for Multitarget Therapy : Combining sulfonamide or pyrimidine groups with trimethoxybenzyl-piperazine cores improves therapeutic breadth .

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine, and how do reaction conditions influence yield?

The synthesis typically involves sequential alkylation of the piperazine core. For example:

- Step 1 : React piperazine with 2,3-dimethoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the first substituent .

- Step 2 : Introduce the 3,4,5-trimethoxybenzyl group via nucleophilic substitution, using solvents like dichloromethane or acetonitrile. Elevated temperatures (60–80°C) improve reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product, with yields ranging from 50–75% depending on stoichiometric precision .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

- ¹H NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm for dimethoxybenzyl and δ 6.8–7.0 ppm for trimethoxybenzyl) and piperazine methylene protons (δ 3.2–3.8 ppm) .

- LC-MS : Molecular ion peaks at m/z 485 [M+H]⁺ confirm the molecular weight (484.5 g/mol). High-resolution mass spectrometry (HRMS) validates the empirical formula (C₂₄H₃₂N₂O₅) .

- IR : Stretching vibrations for methoxy groups (2850–2950 cm⁻¹) and piperazine C-N bonds (1250–1350 cm⁻¹) .

Q. What preliminary biological activities are associated with structurally analogous piperazine derivatives?

Analogous compounds with methoxybenzyl groups exhibit:

- Anticancer activity : Inhibition of tubulin polymerization (IC₅₀: 0.5–2.0 µM) .

- Antimicrobial effects : MIC values of 8–16 µg/mL against Gram-positive bacteria .

- CNS modulation : Binding affinity to serotonin receptors (5-HT₁A, Kᵢ: 50–100 nM) .

Advanced Research Questions

Q. How can synthetic efficiency be optimized for scale-up, and what are common pitfalls?

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) reduce side reactions during benzyl group deprotection .

- Solvent optimization : Replacing DMF with less polar solvents (e.g., THF) minimizes byproduct formation in alkylation steps .

- Pitfalls : Incomplete substitution due to steric hindrance from trimethoxybenzyl groups; monitor via TLC (hexane:ethyl acetate 2:1) .

Q. How do structural modifications (e.g., methoxy positioning) impact biological activity?

Comparative studies of analogs reveal:

Q. How can contradictions in reported biological data (e.g., cytotoxicity vs. efficacy) be resolved?

- Dose-response profiling : Validate activity across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific toxicity .

- Target engagement assays : Use fluorescence polarization to confirm direct binding to tubulin or receptors .

- Metabolic stability testing : Assess hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic limitations .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with tubulin (PDB: 1SA0) or 5-HT₁A receptors (PDB: 7E2Z). Focus on π-π stacking with trimethoxybenzyl groups and hydrogen bonding with piperazine .

- MD simulations (GROMACS) : Evaluate stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. What are the challenges in enantioselective synthesis, and how can they be addressed?

- Chiral resolution : Use CSP-HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers .

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts during benzylation to achieve >90% ee .

Methodological Recommendations

- Synthetic protocols : Prioritize stepwise alkylation to avoid cross-reactivity .

- Analytical validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

- Biological assays : Include positive controls (e.g., colchicine for tubulin inhibition) and validate results in triplicate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.